N-(1,3-Dimethyl-1H-imidazol-2(3H)-ylidene)cyanamide
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Overview
Description
N-(1,3-Dimethyl-1H-imidazol-2(3H)-ylidene)cyanamide is a compound that features an imidazole ring with two methyl groups and a cyanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Dimethyl-1H-imidazol-2(3H)-ylidene)cyanamide typically involves multi-step reactions. One common method includes the reaction of 1,3-dimethylimidazole with cyanogen bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) and reagents such as potassium hexamethylsilazane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Dimethyl-1H-imidazol-2(3H)-ylidene)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the cyanamide group, leading to the formation of amines or other derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups, while reduction can produce amines.
Scientific Research Applications
N-(1,3-Dimethyl-1H-imidazol-2(3H)-ylidene)cyanamide has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(1,3-Dimethyl-1H-imidazol-2(3H)-ylidene)cyanamide exerts its effects involves interactions with molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing various biochemical processes. Additionally, the cyanamide group can participate in reactions that modify biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-imidazol-2(3H)-one: This compound shares the imidazole ring structure but lacks the cyanamide group, making it less versatile in certain reactions.
2-Thioxo-1,3-dimethyl-1H-imidazole: Similar in structure but contains a sulfur atom, which imparts different chemical properties and reactivity.
Uniqueness
N-(1,3-Dimethyl-1H-imidazol-2(3H)-ylidene)cyanamide is unique due to the presence of both the imidazole ring and the cyanamide group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H8N4 |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
(1,3-dimethylimidazol-2-ylidene)cyanamide |
InChI |
InChI=1S/C6H8N4/c1-9-3-4-10(2)6(9)8-5-7/h3-4H,1-2H3 |
InChI Key |
DTRISYDUXQALRV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN(C1=NC#N)C |
Origin of Product |
United States |
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